molecular formula C6H11ClN4 B1220299 Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride CAS No. 40027-64-3

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride

Cat. No.: B1220299
CAS No.: 40027-64-3
M. Wt: 174.63 g/mol
InChI Key: UOLOESWKXGHYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClN4 and its molecular weight is 174.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride plays a crucial role in biochemical reactions, particularly in the guanylation of amines. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of guanidine groups. It is known to interact with primary and secondary aliphatic amines under mild conditions, leading to the formation of guanidylated products . The nature of these interactions involves the formation of stable guanidine derivatives, which are essential in peptide synthesis and other biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound acts as a guanylation reagent, forming stable guanidine derivatives with primary and secondary aliphatic amines . The binding interactions involve the formation of covalent bonds between the compound and the target amines, leading to the formation of guanidylated products. Additionally, it can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity . These molecular interactions result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability under ambient conditions, with a melting point of 112-114°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are crucial for understanding its long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic pathways and enzyme activity . At higher doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to guanylation reactions. It interacts with enzymes and cofactors involved in the formation of guanidine groups, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Its localization and accumulation within specific tissues are crucial for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-3-5(2)10(9-4)6(7)8;/h3H,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLOESWKXGHYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22906-75-8 (Parent)
Record name 1-Guanyl-3,5-dimethylpyrazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20193089
Record name Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40027-64-3
Record name 1-Guanyl-3,5-dimethylpyrazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40027-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Guanyl-3,5-dimethylpyrazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BB2E5H2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 850 ml of ethanol were added 188 g of aminoguanidine hydrochloride and 170 g of 2,4-pentadione and the mixture was heated with stirring for 3 hrs. under reflux. The precipitated crystals were filtered, sufficiently washed with ethanol and dried to obtain 1-amidino-3,5-dimethylpyrazole hydrochloride of 210 g. Next, 60 g of potassium hydroxide was dissolved in water of 120 g and 1-amidino-3,5-dimethylpyrazole hydrochloride of 61.1 g was added thereto withcooling with water and stirred further for 1 hr. Chloroform of 200 ml was added to the solution for extraction. A chloroform layer was separated, washed with water and dried with anhydrous sodium sulfate, thereafter, chloroform was removed to obtain 1-amidino-3,5-dimethylpyrazole of 46.0 g.
Name
aminoguanidine hydrochloride
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.